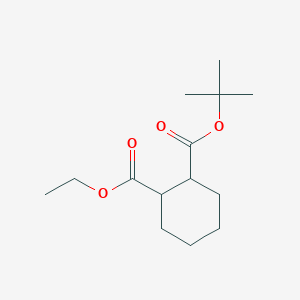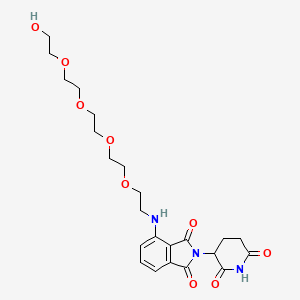
Pomalidomide-PEG5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG5-OH is a PEGylated derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of pomalidomide, making it more effective for various applications, particularly in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG5-OH typically involves the conjugation of pomalidomide with a polyethylene glycol (PEG) chain. One common method includes the reaction of pomalidomide with PEG5-amine in the presence of coupling agents and solvents . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been explored to improve the efficiency and yield of the compound . This method allows for better control over reaction conditions and reduces the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.
Substitution: The PEG chain allows for substitution reactions, where different functional groups can be attached to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating multiple myeloma and other cancers.
Wirkmechanismus
Pomalidomide-PEG5-OH exerts its effects through several mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Protein Degradation: Functions as a ligand in PROTACs, recruiting cereblon (CRBN) to target proteins for degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide-PEG5-azide: Similar in structure but contains an azide group for click chemistry applications.
Pomalidomide-PEG5-amine: Contains an amine group, used in the synthesis of various conjugates.
Pomalidomide-PEG5-CO2H: Contains a carboxylic acid group, used for conjugation with amines.
Uniqueness
Pomalidomide-PEG5-OH is unique due to its hydroxyl group, which provides versatility in further chemical modifications and applications. Its PEGylation enhances solubility and bioavailability, making it a valuable compound in drug development and research .
Eigenschaften
Molekularformel |
C23H31N3O9 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-6-24-17-3-1-2-16-20(17)23(31)26(22(16)30)18-4-5-19(28)25-21(18)29/h1-3,18,24,27H,4-15H2,(H,25,28,29) |
InChI-Schlüssel |
OEXWZEWVPGHDBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


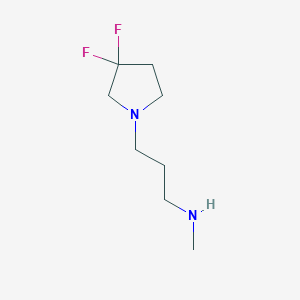
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
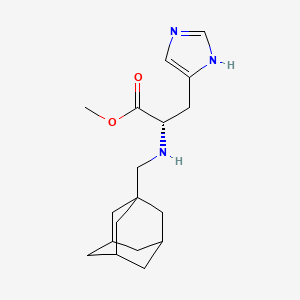
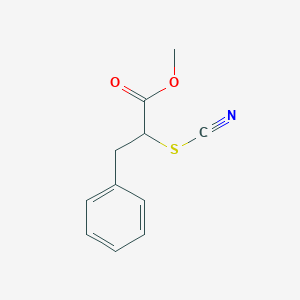
![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)



![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
